8-Hydroxyguanine hydrochloride

Beschreibung

Historical Context and Discovery of Guanidine (B92328) and its Salts

The history of guanidine, the parent compound of guanidine hydrochloride, dates back to 1861 when it was first prepared by the German chemist Adolph Strecker. britannica.com Strecker successfully synthesized the compound through the degradation of guanine (B1146940), an aromatic natural product he isolated from guano, the accumulated excrement of seabirds, which is the origin of the name "guanidine". britannica.comwikipedia.org While first isolated from a natural product, guanidine itself has since been identified in small quantities in various plants and animals, including turnips, rice hulls, mussels, and earthworms. britannica.comacs.orgpnnl.gov

Initially, the production of guanidine involved chemically harsh degradation processes. nih.govelifesciences.org Over time, more practical laboratory and commercial synthesis routes were developed. A notable laboratory method involves the gentle thermal decomposition of anhydrous ammonium (B1175870) thiocyanate (B1210189). wikipedia.org Commercially, a two-step process became common, starting with the reaction of dicyandiamide (B1669379) with ammonium salts. wikipedia.org

Derivatives of guanidine quickly gained importance. In 1907, Italian chemist Celso Ulpiani was awarded a German patent for a reaction producing guanidinium (B1211019) nitrate (B79036) from dicyanamide (B8802431) and strong acid. acs.org Further research by G.B.L. Smith and his colleagues at the Polytechnic Institute of Brooklyn in the early 1930s expanded on this, detailing the conversion of dicyandiamide to guanidinium nitrate and subsequently to nitroguanidine (B56551), a compound used in explosives. britannica.comacs.org The hydrochloride salt of guanidine proved to be highly water-soluble and became the common form used in commerce and research. acs.org

Academic Significance and Broad Applications in Scientific Disciplines

Guanidine hydrochloride has established itself as a cornerstone reagent in multiple scientific fields due to its potent chaotropic and denaturing properties. Its academic significance is most prominent in biochemistry and molecular biology, particularly in the study of proteins and nucleic acids. qinmuchem.comnih.gov

In protein science, it is widely used to induce protein denaturation, the process by which a protein loses its native three-dimensional structure. qinmuchem.com This application is fundamental to protein folding studies, allowing researchers to investigate the pathways and thermodynamics of how proteins achieve their functional conformations. nih.govnih.gov By unfolding proteins, guanidine hydrochloride is also instrumental in solubilizing proteins that have aggregated into insoluble inclusion bodies, a common challenge in recombinant protein production. qinmuchem.commpbio.comavantorsciences.com Furthermore, its effects are often reversible, permitting the study of protein refolding back to an active state upon removal of the denaturant. qinmuchem.commpbio.com Research has also utilized guanidine hydrochloride to compare protein stability, noting that its ionic nature can mask electrostatic interactions within proteins, a phenomenon not observed with non-ionic denaturants like urea (B33335). nih.gov

In the realm of molecular biology, guanidine hydrochloride is a critical component in protocols for the isolation of RNA and DNA. mpbio.comavantorsciences.compromega.com It acts as a powerful chaotropic agent, disrupting cellular membranes and denaturing proteins, including potent enzymes like ribonucleases (RNases) that would otherwise rapidly degrade RNA. mpbio.comavantorsciences.comstackexchange.com This inactivation of nucleases and dissociation of nucleic acids from their associated proteins is crucial for obtaining high-quality, intact genetic material for downstream applications such as PCR, sequencing, and cloning. magen-tec.comnih.gov

Beyond these core areas, guanidine hydrochloride is used in virology research, where it has been shown to reversibly inhibit the replication of certain RNA viruses, such as poliovirus and mammalian orthoreovirus, by blocking the synthesis of viral RNA. nih.gov This provides a valuable tool for synchronizing viral replication cycles to study specific stages in detail. nih.gov It also finds use as a catalyst in organic synthesis, for instance, in the environmentally friendly production of benzodiazepine (B76468) derivatives. tandfonline.com

Overview of Guanidine Hydrochloride as a Key Research Reagent

Guanidine hydrochloride (also known as guanidinium chloride) is a powerful protein denaturant and chaotropic agent indispensable in modern life sciences research. nih.govmpbio.comsigmaaldrich.com It is commercially available as a fine, white crystalline solid that is highly soluble in water. promega.comsigmaaldrich.com

As a research reagent, its primary function is to disrupt the non-covalent interactions that maintain the higher-order structure of macromolecules. magen-tec.comsigmaaldrich.com In high concentrations (typically 6 M to 8 M), guanidine hydrochloride solutions effectively unfold globular proteins by breaking the intricate network of hydrogen bonds and disrupting hydrophobic interactions that stabilize their native conformation. qinmuchem.commpbio.comsigmaaldrich.com The mechanism is thought to involve both direct binding of guanidinium ions to the protein surface and a more general effect on the structure of water, which increases the solubility of non-polar amino acid residues. qinmuchem.comyoutube.compnas.org This potent denaturing capability is exploited to solubilize otherwise insoluble protein aggregates, such as inclusion bodies formed during protein expression in bacteria. mpbio.comresearchgate.net

In nucleic acid extraction, guanidine hydrochloride is a key ingredient in many lysis and binding buffers. magen-tec.comqiagen.com Its function is twofold: it lyses cells by disrupting membranes and denatures cellular proteins, including nucleases that would degrade the target DNA or RNA. stackexchange.comyacooscience.com By creating a high-salt environment, it also facilitates the binding of nucleic acids to silica-based membranes used in spin-column purification methods. stackexchange.com

Interestingly, the effect of guanidine hydrochloride can be concentration-dependent. While high concentrations cause unfolding, some studies have shown that low concentrations (below 1 M) can induce a partially folded or "molten globule" state in acid-unfolded proteins, highlighting its complex interaction with macromolecules. nih.gov

Table 1: Physicochemical Properties of Guanidine Hydrochloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 50-01-1 | mpbio.comsigmaaldrich.comthermofisher.com |

| Molecular Formula | CH₅N₃·HCl | mpbio.com |

| Molecular Weight | 95.53 g/mol | mpbio.compromega.com |

| Appearance | Fine, colorless or white crystals/powder | promega.comthermofisher.com |

| Purity (Molecular Biology Grade) | ≥99.5% | promega.comthermofisher.com |

| Melting Point | 186–188°C | promega.com |

| Solubility | Soluble in water and ethanol (B145695) | sigmaaldrich.com |

Table 2: Applications and Research Findings of Guanidine Hydrochloride

| Field | Specific Application | Detailed Research Finding/Mechanism | Source(s) |

|---|---|---|---|

| Protein Chemistry | Protein Denaturation/Folding Studies | Unfolds proteins via a two-stage mechanism, starting with the formation of a "dry molten globule" intermediate before core solvation. pnas.org Low concentrations can refold acid-unfolded proteins into a molten globule state. nih.gov | nih.govpnas.org |

| Protein Purification | Solubilization of Inclusion Bodies | Strong denaturing action dissolves aggregated, insoluble proteins, allowing for subsequent refolding and purification. | qinmuchem.commpbio.comavantorsciences.com |

| Molecular Biology | RNA/DNA Isolation | Acts as a chaotrope in lysis buffers to denature proteins (including RNases and DNases) and promote nucleic acid binding to silica (B1680970) membranes. avantorsciences.comstackexchange.commagen-tec.com | avantorsciences.comstackexchange.commagen-tec.com |

| Virology | Inhibition of Viral Replication | Reversibly inhibits negative-sense RNA synthesis in viruses like poliovirus and mammalian orthoreovirus, allowing for synchronized study of the replication cycle. | nih.gov |

| Biophysics | Protein Stability Analysis | Used to determine the conformational stability of proteins. Its ionic nature can mask electrostatic interactions, providing different stability estimates compared to non-ionic denaturants like urea. | nih.gov |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2-aminoadipate-6-semialdehyde |

| 2-cyanoguanidine |

| 5-hydroxy-arginine |

| 6-hydroxyhomoarginine |

| Acetyltetraglycine ethyl ester |

| Aminoguanidine (B1677879) |

| Ammonium thiocyanate |

| Arginine |

| Benzodiazepine |

| Bicine |

| Calcium cyanamide (B42294) |

| Carbonic acid |

| Cetirizine |

| Chlorguanide hydrochloride |

| Creatine |

| Cytochrome c |

| Decamethylenediguanidine (Synthalin) |

| Dicyandiamide |

| Dithiothreitol (DTT) |

| Folic acid |

| Graphene |

| Guanidine |

| Guanidine hydrochloride / Guanidinium chloride |

| Guanidine isothiocyanate / Guanidinium thiocyanate |

| Guanidinium nitrate |

| Guanine |

| Homoarginine |

| Hydrogen cyanide |

| Iodoacetamide |

| LDS (Lithium dodecyl sulfate) |

| Lysine |

| Metformin |

| Methylguanidine |

| Myoglobin |

| Nitroguanidine |

| Paraformaldehyde |

| Pemetrexed |

| Piperacillin |

| Poliovirus protein 2CATPase |

| Pyridoxal-5-phosphate |

| Sarcosine |

| SDS (Sodium dodecyl sulfate) |

| Sulfaguanidine |

| Sulfanilamide |

| Triethylamine |

| Tris |

| Trypsin |

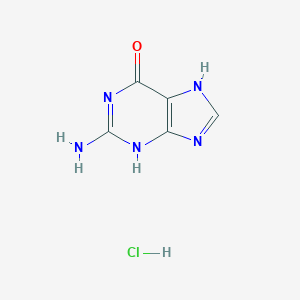

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-amino-1,7-dihydropurin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O.ClH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAOFQIOOBQLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

635-39-2 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3060902 | |

| Record name | Guanine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320734 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33735-91-0, 635-39-2 | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33735-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,7-dihydro-6H-purin-6-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies

Established Synthetic Pathways for Guanidine (B92328) Hydrochloride

The traditional methods for synthesizing guanidine hydrochloride primarily involve the use of dicyandiamide (B1669379), cyanamide (B42294), or urea (B33335) as key precursors.

A common industrial method for preparing guanidine hydrochloride involves the reaction of dicyandiamide with an ammonium (B1175870) salt, typically ammonium chloride. researchgate.net This process is generally carried out via a melt reaction at elevated temperatures, ranging from 170°C to 230°C. researchgate.nettandfonline.com The initial product is a crude form of guanidine hydrochloride, which then undergoes a series of refining steps including dissolution, filtration, dehydration, and crystallization to yield a high-purity product. researchgate.nettandfonline.com The reaction can be represented as follows:

NH2C(=NH)NHCN + 2NH4Cl → 2[C(NH2)3]Cl

In some variations, biguanide (B1667054) hydrochloride is formed as an intermediate, which is then ammonolyzed to produce guanidine hydrochloride. researchgate.net

Table 1: Synthesis of Guanidine Hydrochloride from Dicyandiamide

| Reactants | Reaction Conditions | Process Highlights |

| Dicyandiamide, Ammonium Chloride | Melt reaction at 170-230°C | Involves fritting, dissolution, filtration, dehydration, and crystallization for purification. researchgate.nettandfonline.com |

Guanidine hydrochloride can also be synthesized from cyanamide. One method involves the reaction of cyanamide with ammonium chloride in an aqueous medium at temperatures between 120°C and 170°C. wikipedia.org Another approach involves heating cyanamide with ammonium chloride in a solvent of liquid ammonia (B1221849) at temperatures ranging from 80°C to 200°C. wikipedia.org The fundamental reaction is the addition of ammonia (from ammonium chloride) to the cyanamide molecule.

Table 2: Synthesis of Guanidine Hydrochloride from Cyanamide

| Reactants | Reaction Conditions | Noteworthy Aspects |

| Cyanamide, Ammonium Chloride | 120-170°C in aqueous medium | A direct route to guanidine hydrochloride. wikipedia.org |

| Cyanamide, Ammonium Chloride | 80-200°C in liquid ammonia | An alternative solvent system for the reaction. wikipedia.org |

The synthesis of guanidine hydrochloride from urea is another established pathway. This method typically involves heating urea with ammonium chloride and a dehydrating agent, such as aluminum sulfate (B86663), under ammonia pressure. google.commdpi.com The reaction can achieve yields as high as 70% when conducted at approximately 300°C. mdpi.com The aluminum sulfate assists in the removal of water generated during the reaction, which drives the equilibrium towards the formation of guanidine. mdpi.com The resulting product mixture contains guanidine hydrochloride, which is then separated and purified. mdpi.comgoogle.com

Table 3: Synthesis of Guanidine Hydrochloride from Urea

| Reactants | Reaction Conditions | Key Features |

| Urea, Ammonium Chloride, Aluminum Sulfate | ~300°C under ammonia pressure | Utilizes a dehydrating agent to improve yield. google.commdpi.com |

Beyond the primary routes, other methods for synthesizing guanidine and its salts have been explored. One such laboratory method is the gentle thermal decomposition of dry ammonium thiocyanate (B1210189) in anhydrous conditions at 180-190°C. cdnsciencepub.com Another process involves the reaction of cyanogen (B1215507) chloride with ammonia in the absence of a solvent at temperatures between 140°C and 220°C. wikipedia.org This method is noted for its high yields and the relative ease of access to the starting material, cyanogen chloride. wikipedia.org

Table 4: Other Synthetic Routes for Guanidine Salts

| Starting Material(s) | Reaction Conditions | Description |

| Ammonium thiocyanate | 180-190°C, anhydrous | Thermal decomposition to form guanidine. cdnsciencepub.com |

| Cyanogen chloride, Ammonia | 140-220°C, solvent-free | A high-yield process for guanidine hydrochloride. wikipedia.org |

Green Chemistry Approaches in Guanidine Hydrochloride Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While much of the literature focuses on guanidine hydrochloride as a green catalyst for other reactions, these applications highlight methodologies that are relevant to its own synthesis. rsc.orgcdnsciencepub.com

The use of water as a solvent is a cornerstone of green chemistry. The synthesis of guanidine hydrochloride from cyanamide and ammonium chloride can be performed in an aqueous medium, which is an environmentally benign solvent. wikipedia.org

Furthermore, the concept of catalyst recyclability is crucial for sustainable chemical processes. While specific recyclable catalysts for the primary synthesis of guanidine hydrochloride are not extensively detailed in the provided search results, the use of guanidine hydrochloride itself as a recyclable organocatalyst in various reactions suggests a promising area of research. cdnsciencepub.commdpi.com For instance, in the synthesis of 1,5-benzodiazepine derivatives, guanidine hydrochloride used as a catalyst in aqueous conditions can be recycled up to 4-5 times without a significant loss in its catalytic activity. cdnsciencepub.com This principle of utilizing recyclable catalysts in aqueous media could potentially be applied to the synthesis of guanidine hydrochloride itself, for example, by developing solid-supported catalysts or phase-separable catalytic systems.

Table 5: Green Chemistry Aspects in Guanidine Chemistry

| Green Chemistry Principle | Application/Relevance to Guanidine Hydrochloride Synthesis |

| Use of Aqueous Media | Synthesis from cyanamide can be conducted in water. wikipedia.org Guanidine hydrochloride is an effective catalyst in aqueous conditions for other reactions. cdnsciencepub.com |

| Catalyst Recyclability | Guanidine hydrochloride has been demonstrated to be a recyclable catalyst in various organic syntheses. cdnsciencepub.commdpi.com This suggests the potential for developing recyclable catalytic systems for its own production. |

Organo-catalysis Applications

Guanidine hydrochloride has emerged as an effective, non-volatile, and recyclable organocatalyst in several organic transformations. nih.govsci-hub.st Its catalytic activity is often attributed to its ability to act as a hydrogen-bond donor, activating substrates and facilitating reactions. researchgate.net

One notable application is in the N-Boc protection of amines, amino acids, and peptides. sci-hub.stresearchgate.netumz.ac.ir Guanidine hydrochloride efficiently catalyzes the reaction between di-tert-butyl dicarbonate (B1257347) ((Boc)2O) and various amino compounds in ethanol (B145695) at a slightly elevated temperature (35–40 °C). sci-hub.st This method is characterized by its high chemoselectivity, allowing for the mono-N-Boc protection of diamines and the protection of amino groups in the presence of hydroxyl groups without the formation of O-Boc or oxazolidinone derivatives. sci-hub.st The catalyst can be recovered and reused multiple times without a significant loss of activity. sci-hub.st

Recent research has expanded the utility of guanidine hydrochloride as a green organocatalyst. For instance, it has been successfully employed in the microwave-mediated, solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. rsc.orgrsc.org This protocol offers a rapid and environmentally friendly route to a library of these fluorescent compounds with broad functional group compatibility. rsc.org The proposed mechanism suggests that guanidine hydrochloride activates the aryl methyl ketone for an aldol (B89426) reaction and enhances the electrophilicity of the aryl aldehyde through hydrogen bonding. rsc.org

Furthermore, guanidine hydrochloride has been utilized as a catalyst for the one-pot, multicomponent synthesis of 1,5-benzodiazepine derivatives in aqueous conditions. tandfonline.com This method is praised for its environmental friendliness, operational simplicity, and high efficiency. tandfonline.com It has also been used to catalyze the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones and 2-amino-4,6-disubstituted-3-cyanopyridine derivatives, highlighting its versatility in promoting the formation of various heterocyclic scaffolds. researchgate.netresearchgate.net

Derivatization Strategies and Their Research Applications

The derivatization of guanidine hydrochloride is a key strategy for its quantification and for the synthesis of more complex molecules with specific research applications. A common derivatization technique involves the reaction of guanidine hydrochloride with acetylacetone. nih.govoup.com This reaction produces 2-amino-4,6-dimethylpyrimidine, a UV-absorbing species, which allows for the specific and isocratic HPLC assay of guanidine salts. nih.govoup.com The derivatization is performed under conditions that permit the direct injection of the reaction mixture onto an HPLC column, simplifying the analytical procedure. nih.govoup.com This method has been shown to be applicable to other guanidine salts as well, such as the carbonate, nitrate (B79036), and sulfate forms. oup.com

Guanidine hydrochloride is a fundamental starting material for the synthesis of a wide array of guanidine derivatives, which are of significant interest in medicinal chemistry and materials science.

Nitroguanidine (B56551) is a highly energetic material used in propellants and explosives, and also serves as a precursor for insecticides. orgsyn.orgwikipedia.org The industrial synthesis of nitroguanidine typically starts from guanidinium (B1211019) nitrate, which is then nitrated using concentrated sulfuric acid. orgsyn.orgwikipedia.org Guanidinium nitrate itself is produced on a large scale from the reaction of dicyandiamide with ammonium nitrate. wikipedia.orgorgsyn.org

While a direct one-step synthesis of nitroguanidine from guanidine hydrochloride is not the standard route, a two-step pathway is feasible. Guanidine hydrochloride is prepared through the reaction of dicyandiamide and ammonium chloride. chemicalbook.com This can then be converted to guanidine nitrate. The crude guanidine nitrate is subsequently treated with concentrated sulfuric acid, cooled, and then poured into a mixture of ice and water to precipitate the nitroguanidine. orgsyn.org The product can be recrystallized from boiling water to yield long needles. orgsyn.org

Table 1: Synthesis of Nitroguanidine from Guanidine Nitrate

| Reactant | Reagent | Key Conditions | Product |

| Guanidine Nitrate | Concentrated Sulfuric Acid | Cooling, followed by stirring at room temperature | Nitroguanidine |

Aminoguanidine (B1677879) and its derivatives are investigated for a variety of biological activities. orgsyn.org A common laboratory synthesis of aminoguanidine involves the reduction of nitroguanidine. orgsyn.orgsciencemadness.orgyoutube.com This establishes an indirect synthetic route from guanidine hydrochloride, proceeding through the intermediate nitroguanidine.

The reduction of nitroguanidine to aminoguanidine can be achieved using zinc dust in an acidic medium, such as acetic acid. orgsyn.org An improved procedure involves the reduction of nitroguanidine in a suspension with dissolved ammonium sulfate, to which zinc powder is slowly added. sciencemadness.org After the reaction, the zinc sludge is filtered off, and aminoguanidine bicarbonate is precipitated by the addition of sodium bicarbonate. sciencemadness.org

Table 2: Synthesis of Aminoguanidine Bicarbonate from Nitroguanidine

| Reactant | Reagents | Key Conditions | Product |

| Nitroguanidine | Zinc dust, Acetic acid | Cooling, controlled addition | Aminoguanidine acetate (B1210297) |

| Nitroguanidine | Zinc powder, Ammonium sulfate | Aqueous suspension, controlled temperature | Aminoguanidine |

Organoguanidines, which include alkyl and aryl substituted guanidines, are a class of compounds with significant applications in organic synthesis as strong, non-nucleophilic bases and as building blocks for biologically active molecules. nih.govrsc.orgnih.gov

A versatile method for the synthesis of protected organoguanidines starts with guanidine hydrochloride. N,N'-di-Boc-guanidine can be synthesized from guanidine hydrochloride and di-tert-butyl dicarbonate. orgsyn.org This protected guanidinylating reagent can then be used to introduce the guanidine moiety into various primary and secondary amines to form N,N'-di-Boc-protected guanidines. organic-chemistry.org The Boc protecting groups can be subsequently removed under acidic conditions to yield the desired organoguanidine. nih.gov For example, Pd-catalyzed carboamination reactions of N-allylguanidines with aryl bromides can produce cyclic guanidines. acs.org

Table 3: Synthesis of N,N'-di-Boc-Protected Guanidines

| Starting Material | Reagent | Activating Agent | Product |

| Amine | N,N'-di-Boc-thiourea | Cyanuric chloride (TCT) | N,N'-di-Boc-protected guanidine |

Biguanides are compounds containing two guanidine units linked by a common nitrogen atom. scholaris.ca They are known for their therapeutic applications, most notably as antidiabetic agents like metformin. nih.govnih.gov

The synthesis of biguanides can be achieved through several routes. One of the earliest methods involves the fusion of cyanoguanidine with an amine hydrochloride salt at high temperatures. nih.gov A relevant pathway starting from guanidine hydrochloride involves its reaction with cyanamide. google.com Alkylbiguanide dihydrochlorides have been synthesized in a one-step process with good yields by reacting dicyandiamide with an amine hydrochloride in 1,4-dioxane (B91453) at 100 °C, and then precipitating the product as the chloride salt with hydrochloric acid. nih.govacs.org Polymeric biguanidines, such as polyhexamethylene biguanidine (B15175387) hydrochloride, can be prepared by the polycondensation of hexamethylenediamine (B150038) with guanidine hydrochloride in the melt. kpi.ua

Table 4: Synthesis of Biguanide Derivatives

| Reactants | Method | Product |

| Cyanoguanidine, Amine hydrochloride | Fusion or reflux in solvent | Substituted biguanide hydrochloride |

| Guanidine hydrochloride, Cyanamide | Addition reaction | Biguanide |

| Hexamethylenediamine, Guanidine hydrochloride | Polycondensation in the melt | Polyhexamethylene biguanidine hydrochloride |

Guanidine-Type Surfactant Derivatives

Guanidine hydrochloride is a key component in the synthesis of certain guanidine-type surfactants. These amphiphilic molecules, which possess a hydrophilic guanidinium head group, exhibit interesting self-assembling properties. For instance, N-coco propylene (B89431) bis-guanidine hydrochloride (CPGH) has been synthesized through a process involving a neutralization reaction and a guanidination step. researchgate.net

The self-assembly of these surfactants in aqueous solutions has been a subject of study. Dodecylguanidine hydrochloride (C12G), a cationic surfactant, has been shown to have a greater capacity for self-assembly compared to other common surfactants like dodecyltrimethylammonium (B156365) chloride (DTAC) and sodium dodecylsulfate (SDS). nih.gov This enhanced ability to form micelles is attributed to the potential for hydrogen bonding between the guanidinium head groups of the surfactant molecules, facilitated by water molecules. nih.gov This interaction suggests an attractive force between the guanidine groups, which promotes their aggregation into organized structures. nih.gov

Development of Catalytic Guanidine Derivatives

Guanidine hydrochloride has proven to be an effective organocatalyst in a range of multicomponent reactions, facilitating the synthesis of complex heterocyclic structures. Its catalytic activity is often characterized by high yields, mild reaction conditions, and the use of greener solvents.

A binary catalytic system composed of guanidine hydrochloride and zinc iodide (ZnI2) has been effectively utilized for the cycloaddition of carbon dioxide (CO2) with epoxides to produce cyclic carbonates. mdpi.com This process is noted for being environmentally friendly and occurring under solvent-free and mild conditions. mdpi.com The investigation into this catalytic system revealed that the combination of guanidine hydrochloride and a co-catalyst is highly efficient. mdpi.com

In this system, guanidine hydrochloride is proposed to have a dual function, activating both the CO2 and the epoxide. Simultaneously, the co-catalyst, ZnI2, also activates the epoxide. This synergistic action between guanidine hydrochloride and ZnI2 is crucial for the reaction to proceed effectively. mdpi.com The catalyst system has demonstrated versatility with various epoxides. mdpi.com While the ZnI2 can be recycled, some loss of guanidine hydrochloride may occur during the washing process, which can be replenished to restore full catalytic activity. mdpi.com

Table 1: Guanidine Hydrochloride/ZnI2 Catalyzed CO2 Cycloaddition with Propylene Oxide

| Parameter | Condition | Propylene Carbonate Yield |

| Catalyst Ratio (Guanidine HCl:ZnI2) | 5:1 | 94% |

| Temperature | 100 °C | 94% |

| CO2 Pressure | 1 MPa | 94% |

| Reaction Time | 1.5 h | 94% |

Data sourced from a study on the catalytic conversion of CO2 and epoxides. mdpi.com

An efficient and environmentally conscious method for the synthesis of 1,5-benzodiazepine derivatives employs catalytic amounts of guanidine hydrochloride in an aqueous medium. tandfonline.compeeref.com This one-pot multicomponent reaction involves the combination of o-phenylenediamine, dimedone, and various substituted aryl aldehydes. tandfonline.com The use of guanidine hydrochloride as an organo-catalyst in water offers several benefits, including high yields, rapid reaction times, and straightforward workup procedures. tandfonline.compeeref.com The catalyst has also demonstrated potential for recycling over multiple cycles without a significant drop in product yield. tandfonline.com

The reaction is typically carried out by heating a mixture of o-phenylene diamine, dimedone, and guanidine hydrochloride in water, followed by the addition of the aryl aldehyde derivative. tandfonline.com The product precipitates upon cooling and can be purified by recrystallization. tandfonline.com

Table 2: Guanidine Hydrochloride Catalyzed Synthesis of 1,5-Benzodiazepines

| Reactants | Catalyst | Solvent | Temperature | Outcome |

| o-phenylenediamine, dimedone, aryl aldehydes | Guanidine HCl (10 mol%) | Water | 80 °C | High yields of 1,5-benzodiazepine derivatives |

Based on a reported green methodology for benzodiazepine (B76468) synthesis. tandfonline.com

Guanidine hydrochloride has been identified as an effective catalyst for the one-pot, multicomponent synthesis of pyrazolopyranopyrimidines in aqueous conditions. researchgate.netresearchgate.net This method provides an expeditious and highly efficient route to these heterocyclic compounds from simple starting materials. researchgate.net The reaction involves the combination of an aryl or heterocyclic aldehyde, ethyl acetoacetate (B1235776), barbituric acid, and hydrazine (B178648) hydrate. researchgate.netresearchgate.net

The use of guanidine hydrochloride as a catalyst in this synthesis is advantageous due to its low cost, safety, and stability, aligning with the principles of green chemistry. researchgate.net The protocol is noted for its environmentally benign nature, short reaction times, high yields, and simple work-up procedures. researchgate.net Furthermore, the catalyst has been shown to be recyclable for several cycles without a significant loss of its catalytic activity. researchgate.net

An efficient and straightforward protocol for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones utilizes guanidine hydrochloride as a catalyst in water. tandfonline.com This one-pot, three-component reaction involves combining an aldehyde, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride at room temperature. tandfonline.com The methodology is praised for its short reaction times, energy efficiency, and simple work-up procedure, providing excellent yields of the desired products. tandfonline.com

The optimization of reaction conditions revealed that 15 mol% of guanidine hydrochloride in water provides the best results. tandfonline.com The method is tolerant of a wide range of aldehydes, including those with both electron-donating and electron-withdrawing groups, as well as heterocyclic and sterically hindered aldehydes. tandfonline.com

Table 3: Synthesis of 3-methyl-4-(1-phenylmethylene)-5-isoxazolone - Catalyst Optimization

| Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |

| 5 | 120 | 70 |

| 10 | 90 | 85 |

| 15 | 60 | 96 |

| 20 | 60 | 96 |

Data from a study on the synthesis of isoxazole-5(4H)-ones. tandfonline.com

A novel and sustainable approach for the one-pot multicomponent synthesis of 2-amino-4,6-disubstituted-3-cyanopyridine derivatives has been developed using guanidine hydrochloride as a highly effective organo-catalyst. researchgate.net This method involves the reaction of aromatic aldehydes, malononitrile, aryl ketones, and ammonium acetate under neat conditions. researchgate.net The protocol is highlighted for its rapid reaction rate, environmentally friendly conditions, broad substrate compatibility, and simple workup process. researchgate.net

Guanidine hydrochloride demonstrates exceptional mildness and catalytic activity, leading to high yields of the target molecules. researchgate.net The catalyst has also been shown to be recyclable for up to four cycles without a significant decrease in its efficacy, adding to the sustainability of the process. researchgate.net

Chemical Anchoring of Guanidine Hydrochloride onto Silica (B1680970)

The immobilization of guanidine hydrochloride onto a solid support, such as silica, is a significant area of research for applications like solid-phase extraction and preconcentration of metal ions. scirp.orgscirp.org The process involves the chemical bonding of guanidine hydrochloride to the silica surface, often through a multi-step procedure that first modifies the silica to make it receptive to the guanidine moiety. scirp.org

A common methodology for this chemical anchoring involves a two-stage process. scirp.org The first stage is the preparation of an amino-grafted silica gel. This is achieved by chemically modifying the surface of silica gel with a solution of an aminosilane, such as 3-aminopropyltriethoxysilane, in a solvent like toluene. scirp.org The silica gel, which serves as the carrier, is typically pre-treated by drying at an elevated temperature to remove adsorbed water. scirp.org

In the second stage, the amino-grafted silica is reacted with guanidine hydrochloride. This step involves the condensation of guanidine hydrochloride with the grafted amino groups on the silica surface. scirp.orgscirp.org The success of this anchoring process can be confirmed through analytical techniques such as Fourier-transform infrared (FT-IR) spectroscopy. The presence of a characteristic band associated with the stretching vibrations of the guanidinium group in the IR spectrum of the final product, which is absent in the spectrum of the initial amino-grafted silica, provides evidence of successful immobilization. scirp.org

The resulting material, silica with chemically bound guanidine hydrochloride, exhibits ion-exchanging and complexing properties. scirp.orgscirp.org It has demonstrated effectiveness in adsorbing various metal cations and metal-containing oxoanions from aqueous solutions. scirp.org

Table 1: Materials and Conditions for Anchoring Guanidine Hydrochloride onto Silica

| Parameter | Description | Reference |

|---|---|---|

| Carrier | Silica gel (Merck) | scirp.org |

| Surface Area | 256 m²/g | scirp.org |

| Pore Size | 12 nm | scirp.org |

| Particle Diameter | 0.1 - 0.2 mm | scirp.org |

| Surface Modifier | 3-aminopropyltriethoxysilane | scirp.org |

| Reagent | Guanidine hydrochloride | scirp.org |

| Solvent | Absolute toluene | scirp.org |

| Confirmation Method | Nicolet Nexus 470 FT-IR spectrometer | scirp.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Guanidine hydrochloride |

| Silica |

| 3-aminopropyltriethoxysilane |

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. It provides atomic-resolution information by probing the magnetic properties of atomic nuclei.

Guanidine (B92328) hydrochloride (GdnHCl), a widely used denaturant, significantly affects the chemical shifts of amino acids in peptides and proteins. nih.gov Studies on model peptides have shown that the chemical shifts of all 20 proteogenic amino acids are perturbed by the presence of GdnHCl, with the shifts exhibiting a linear dependence on the denaturant concentration. nih.gov This perturbation allows for the calculation of correction factors to determine "random coil" ¹H chemical shifts at various denaturant concentrations. nih.gov Notably, GdnHCl does not appear to significantly alter the intrinsic backbone conformational preferences of peptides. nih.gov

In the context of protein denaturation, NMR studies on enzymes like lysozyme (B549824) have revealed that the binding of GdnHCl is associated with conformational changes in the enzyme. nih.gov Interestingly, the binding site for the inhibitor (NAG)₃ on lysozyme also serves as a binding site for GdnHCl, suggesting a competitive binding mechanism. nih.gov This competition contributes to the observation that higher concentrations of the denaturant are required to unfold the lysozyme-(NAG)₃ complex compared to the free enzyme. nih.gov

The following table summarizes the observed chemical shift perturbations for various nuclei in the presence of guanidine hydrochloride:

| Nucleus | Observation | Reference |

| ¹H | Linear dependence of chemical shifts on GdnHCl concentration. | nih.gov |

| ¹³C | Chemical shifts are perturbed by GdnHCl. | nih.gov |

| ¹⁵N | Chemical shifts are perturbed by GdnHCl. | nih.gov |

| ³¹P | Perturbations observed around flipped-out cytosines in DNA. | acs.org |

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the secondary and tertiary structure of proteins. It measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net

GdnHCl-induced unfolding of proteins is frequently monitored by CD spectroscopy. For instance, the denaturation of bovine pancreatic DNAase I by GdnHCl shows a cooperative transition, with the midpoint occurring around 2 M GdnHCl. nih.gov The presence of Ca²⁺ can slightly stabilize the secondary structure against denaturation. nih.gov Similarly, studies on streptomycin (B1217042) adenylyltransferase (SMATase) reveal a significant loss of secondary structure with increasing GdnHCl concentrations. nih.gov At 0.5 M GdnHCl, about 90% of the native-like secondary structure is retained, while at 6 M GdnHCl, there is a substantial loss of secondary structure, leading to an unfolded state. nih.gov

The unfolding of various proteins in the presence of GdnHCl has been characterized by monitoring the CD signal at 222 nm, which is indicative of α-helical content. researchgate.net The midpoint of denaturation (Cm) provides a measure of protein stability. For example, the wild-type CopR protein and some of its mutants exhibit a Cm of 1.8 M GdnHCl, while a less stable mutant shows a Cm of 1.1 M GdnHCl. researchgate.net

The table below presents data on the GdnHCl-induced unfolding of different proteins as studied by CD spectroscopy:

| Protein | Observation | GdnHCl Concentration for 50% Unfolding (Cm) | Reference |

| Bovine Pancreatic DNAase I | Cooperative unfolding transition. | ~2 M | nih.gov |

| Streptomycin Adenylyltransferase (SMATase) | Loss of secondary structure. | ~0.75 M | nih.gov |

| Wild-type CopR | Monophasic cooperative unfolding. | 1.8 M | researchgate.net |

| CopR Mutant R34Q | Decreased stability. | 1.1 M | researchgate.net |

| CopR Mutant R29Q | Biphasic unfolding. | 0.95 M and 2.6 M | researchgate.net |

Fluorescence spectroscopy is a highly sensitive technique used to study the conformational changes in proteins, often by monitoring the intrinsic fluorescence of tryptophan residues or the fluorescence of extrinsic probes.

The denaturation of proteins by guanidine hydrochloride leads to changes in the fluorescence properties of tryptophan residues. In the case of streptomycin adenylyltransferase (SMATase), increasing concentrations of GdnHCl cause a decrease in fluorescence intensity and a red shift of the emission maximum (λmax) by about 5 nm, indicating the gradual unfolding of the protein. nih.gov Similarly, the unfolding of equinatoxin II is marked by a significant red shift in its intrinsic fluorescence emission maxima and a decrease in fluorescence intensity. nih.gov Guanidine hydrochloride is found to be a more potent denaturant for this protein than urea (B33335) or changes in pH. nih.gov

Fluorescence quenching experiments can also provide insights into the accessibility of tryptophan residues to the solvent. nih.gov Studies on SMATase using acrylamide (B121943) and potassium iodide as quenchers have shown that in the native state, a majority of tryptophan residues are exposed to the solvent. nih.gov

The following table summarizes the fluorescence changes observed during GdnHCl-induced protein denaturation:

| Protein | Fluorescence Change | Observation | Reference |

| Streptomycin Adenylyltransferase (SMATase) | Decrease in intensity, 5 nm red shift. | Gradual unfolding. | nih.gov |

| Equinatoxin II | Decrease in intensity, strong red shift. | Unfolding, GdnHCl is a more potent denaturant than urea. | nih.gov |

| Green Fluorescent Protein (EGFP) | Fluorescence quenching. | Irreversible denaturation. | researchgate.net |

| Staphylococcal Nuclease | Changes in fluorescence. | Used to monitor the course of denaturation. | nih.gov |

Raman spectroscopy provides information about the vibrational modes of molecules and is particularly useful for studying hydrogen bonding interactions.

Studies on the interaction of guanidine hydrochloride with water have shown that the guanidinium (B1211019) cation influences the hydrogen-bonded network of water. olemiss.edu Raman spectra of solutions containing guanidine hydrochloride and trimethylamine (B31210) N-oxide (TMAO) reveal blue shifts in the HNH bending region, indicating interactions between these molecules. olemiss.edu The ability of guanidine hydrochloride to denature proteins is linked to its strong interactions with water and its capacity to disrupt the hydrogen bonding networks that stabilize protein structures. olemiss.edu

The Raman spectrum of guanine (B1146940) hydrochloride itself exhibits characteristic bands. In the high-wavenumber region, broad bands between 3130 and 3500 cm⁻¹ are attributed to -OH and -NH₂ stretching vibrations. researchgate.net The crystal structure of related compounds like guanylurea (B105422) hydrochloride, analyzed by Raman and FTIR spectroscopy, shows strong intra- and inter-molecular hydrogen bonding interactions. researchgate.net These interactions play a significant role in the delocalization of π-electrons within the molecule. researchgate.net

Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are powerful techniques for studying paramagnetic species, such as free radicals.

In studies of X-irradiated single crystals of guanine hydrochloride dihydrate, ESR and ENDOR have been used to identify and characterize several radical species formed at low temperatures. nih.govnih.gov One of the identified radicals is the molecular anion protonated at the O6 position. nih.gov Another is the C8 H-addition radical. nih.govnih.gov Upon annealing, these initial radicals can transform into other species, such as a radical formed by hydrogen abstraction from the N9 position of the guanine base. nih.gov These studies suggest that the hydrogen bonding network within the crystal influences the formation and transformation of these radicals. nih.gov

The hyperfine couplings of these radicals to various protons (e.g., HC8, HN1, HN7, HN9) have been fully characterized using ENDOR spectroscopy, providing detailed information about their electronic structure and conformation. nih.gov

The table below lists the radical species identified in irradiated guanine hydrochloride dihydrate:

| Radical Species | Identification | Method of Characterization | Reference |

| Radical 1 | Molecular anion protonated at O6. | ESR and ENDOR | nih.gov |

| Radical 2 | C8 H-addition radical. | ESR and ENDOR | nih.govnih.gov |

| Radical 3 | Hydroxyl addition to C8. | ENDOR | nih.gov |

| Radical 4 | Hydrogen abstraction from N9. | ENDOR | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Crystallographic Studies and Molecular Architecture

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in guanine hydrochloride crystals, providing a detailed picture of its molecular architecture. Studies have revealed that guanine hydrochloride can crystallize in different hydrated forms, such as the monohydrate and dihydrate. royalsocietypublishing.orgmujeresconciencia.com

In the crystal structure of guanine hydrochloride monohydrate, the guanine molecule is protonated at the N7 position. royalsocietypublishing.org A significant feature of the crystal packing is the formation of centrosymmetric dimers, where two guanine molecules are linked together by hydrogen bonds. royalsocietypublishing.org These dimers are further connected to four water molecules through hydrogen bonding, which in turn are hydrogen-bonded to two chloride ions. royalsocietypublishing.org

The unit cell of guanine hydrochloride monohydrate is monoclinic with the space group P2₁/a. royalsocietypublishing.org The bond lengths determined from the crystal structure indicate that the C6-O bond has a predominantly double-bond character. mujeresconciencia.com The molecule is largely planar, with the exception of the exocyclic amino group (N10), which can be slightly displaced from the plane of the purine (B94841) ring. mujeresconciencia.com

The detailed structural information obtained from X-ray crystallography is crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the stability and properties of guanine hydrochloride in the solid state. royalsocietypublishing.orgmujeresconciencia.com

Computational Chemistry and Theoretical Methods

Density Functional Theory (DFT) has become an indispensable tool in the study of guanine hydrochloride, complementing experimental techniques by providing detailed insights into its electronic structure, vibrational properties, and reactivity. DFT calculations are used to predict and interpret spectroscopic data, investigate reaction mechanisms, and explore the potential energy surfaces of different tautomers and conformers.

In the context of vibrational spectroscopy, DFT calculations are employed to assign the observed bands in the FTIR and Raman spectra of guanine and its derivatives. researchgate.net By calculating the vibrational frequencies and modes of the molecule, researchers can correlate the experimental peaks with specific atomic motions, leading to a more complete understanding of the molecule's dynamics. researchgate.net

DFT is also used to study the electronic properties and reactivity of guanine hydrochloride. For instance, time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of guanine cation radicals, which can then be compared with experimental UV-Vis action spectra to identify the specific tautomers present in the gas phase. nih.gov These calculations have been benchmarked against higher-level methods like equation-of-motion coupled cluster theory to ensure their accuracy. nih.gov

Furthermore, DFT studies contribute to understanding the stability of different guanine tautomers. Calculations at high levels of theory, such as CCSD(T) extrapolated to the complete basis set limit, have been used to determine the relative energies of various tautomers of the guanine cation radical, helping to identify the most stable forms. nih.gov

Quantum Mechanical Methods for Conformational Analysis

Quantum mechanical (QM) methods are powerful computational tools for investigating the conformational preferences of molecules. These methods, which are based on the principles of quantum mechanics, can provide accurate descriptions of molecular geometries, energies, and electronic properties. Density functional theory (DFT) is a particularly popular QM method due to its favorable balance of computational cost and accuracy.

In the context of guanine-containing compounds, DFT has been employed to explore their conformational landscapes. For instance, a computational investigation of a 4-hydroxyequilenin-guanine adduct utilized DFT to determine the conformations at the linkage site. nih.gov The study revealed the existence of three distinct conformational families, differing in the puckering of a five-membered ring and the conformation of a cyclohexene-type A ring. nih.gov The lowest energy structure was identified as having a half-chair conformation for the cyclohexene (B86901) ring, while two higher-energy conformers (approximately 3-4 kcal/mol higher) adopted a boat-like conformation. nih.gov Such studies highlight the ability of QM methods to dissect the subtle energetic differences between various molecular shapes.

While direct conformational analysis of isolated guanine hydrochloride using these methods is not extensively documented in the literature, the principles are directly applicable. Researchers have, however, investigated the effect of guanidine hydrochloride on the conformation of other molecules, such as peptides. Studies on the peptide series Ac-Gly-Gly-X-Gly-Gly-NH(2) have shown that guanidine hydrochloride does not significantly alter the intrinsic backbone conformational preferences of the peptides. ox.ac.uk This suggests that while guanidine hydrochloride is a potent denaturant of proteins, its effect on the localized conformation of a peptide backbone may be minimal. ox.ac.uk

The application of QM methods to guanine hydrochloride would involve systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. For each conformation, the energy would be calculated, allowing for the identification of low-energy minima and the connecting transition states. This would provide a detailed picture of the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Simulations of Hydrogen Bond Networks

Hydrogen bonds are the principal architects of the supramolecular structures of many biological and chemical systems. In guanine hydrochloride, the presence of multiple hydrogen bond donors (the amino and imino groups of guanine and the guanidinium cation) and acceptors (the carbonyl oxygen and nitrogen atoms of guanine and the chloride anion) leads to the formation of extensive and intricate hydrogen bond networks. Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic nature of these networks.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the visualization and analysis of how hydrogen bonds form, break, and rearrange on a picosecond to nanosecond timescale. For instance, MD simulations have been used to study the interaction of guanidinium chloride with DNA. nih.gov These studies have revealed that the guanidinium ion (Gdm+) can penetrate the groove of the DNA double helix and interact with both the phosphate (B84403) backbone and the nucleobases. nih.gov A key finding was that Gdm+ tends to form intra-strand hydrogen bonds with the central region of the DNA sequences. nih.gov This mode of binding, which involves the formation of specific hydrogen bonds, is thought to be responsible for the observed stabilization of B-DNA by guanidinium chloride. nih.gov

In the solid state, computational approaches based on plane-wave density-functional theory (DFT) have been used to understand and quantify hydrogen-bonded networks in crystals of related compounds like guanidine. nih.gov These studies have allowed for the discussion of the layered structure of guanidine and the identification of both stabilizing and destabilizing cooperative interactions within the crystalline lattice. nih.gov

Ion Inhibition and Defects Passivation Studies

In the field of materials science, particularly in the development of next-generation solar cells, the control of ionic movement and the passivation of crystalline defects are critical for achieving high efficiency and long-term stability. Guanidinium-based compounds, including guanidine hydrochloride, have emerged as promising agents for these purposes, especially in the context of perovskite solar cells.

The mechanism of passivation involves the interaction of the components of guanidine hydrochloride with the perovskite material. The guanidinium cation (GA+) can form hydrogen bonds with iodide ions (I-), which helps to passivate cation defects. researchgate.netnih.gov Simultaneously, the chloride anion (Cl-) can form coordinate bonds with undercoordinated Pb2+ ions, further reducing the number of defect sites. researchgate.netnih.gov

Both experimental observations and theoretical simulations, including DFT, have confirmed the strong interaction between guanidinium-based ionic liquids and the perovskite structure. researchgate.netnih.gov This interaction has several beneficial effects:

Restricted Ion Migration: The strong binding of the guanidinium and chloride ions to the perovskite lattice helps to immobilize mobile ions, reducing degradation pathways. researchgate.netnih.gov

Improved Grain Size: The presence of these additives can influence the crystallization process, leading to larger and more uniform perovskite grains with fewer grain boundaries, which are often a source of defects. researchgate.netnih.gov

Elongated Carrier Lifetime: By passivating defect sites that would otherwise act as recombination centers, the lifetime of the photogenerated charge carriers (electrons and holes) is extended, leading to higher device efficiency. researchgate.netnih.gov

The incorporation of guanidinium-based additives has led to significant improvements in the performance of perovskite solar cells. For example, the use of a tetramethylguanidine hydrochloride ionic liquid resulted in a power conversion efficiency (PCE) of 22.00%, compared to 20.12% for the control device, with negligible hysteresis. nih.gov Furthermore, the stability of the devices was markedly improved, with the modified device retaining 93.29% of its initial efficiency after 16 days of exposure to ambient air. nih.gov Similarly, the use of guanidinium iodide (GUAI) as a post-treatment on triple cation perovskites led to an increase in the open-circuit voltage from 0.89 V to over 0.96 V and a corresponding increase in efficiency from 12.92% to 16.03%. rsc.org

Research Findings on Guanidinium-Based Additives in Perovskite Solar Cells

| Additive | Perovskite Type | Key Finding | Performance Improvement | Reference |

|---|---|---|---|---|

| Tetramethylguanidine hydrochloride (TMGHCL) ionic liquid | Organic-inorganic metal halide | Passivates defects through hydrogen bonding and coordinate bonding, restricts ion migration, and improves grain size. | PCE increased from 20.12% to 22.00%. Retained 93.29% efficiency after 16 days in air. | nih.gov |

| Guanidinium iodide (GUAI) | Triple cation (FAMAC) | Passivates surface defects and suppresses non-radiative recombination. | Open-circuit voltage increased from 0.89 V to >0.96 V. PCE increased from 12.92% to 16.03%. | rsc.org |

| Guanidine hydrochloride ionic liquid | Not specified | Passivates cation defects via hydrogen bonds and undercoordinated Pb2+ via coordinate bonding. | Improved power conversion efficiency and long-term stability. | researchgate.net |

Investigations of Reaction Mechanisms and Kinetics

Catalytic Reaction Mechanisms

Guanidine (B92328) hydrochloride has emerged as an efficient, inexpensive, and environmentally friendly organocatalyst. researchgate.net Its catalytic activity is often attributed to its ability to form hydrogen bonds, which activates carbonyl functionalities in organic reactions. researchgate.net It has been successfully employed as a catalyst in various multicomponent reactions, including the synthesis of benzodiazepine (B76468) derivatives, isoxazole-5(4H)-ones, and in Strecker-type reactions. researchgate.nettandfonline.combohrium.com

A key feature of guanidine hydrochloride's catalytic function is its ability to play a dual role in activating multiple reactants simultaneously. This is prominently demonstrated in the synthesis of cyclic carbonates from carbon dioxide (CO₂) and epoxides. researchgate.netmdpi.com In this reaction, guanidine hydrochloride is proposed to activate both the CO₂ molecule and the epoxide. researchgate.netmdpi.com It functions as a Lewis base to activate CO₂ and also forms hydrogen bonds with the oxygen atom of the epoxide, facilitating its ring-opening. mdpi.com

This dual-effect is also observed in complex biological systems. For instance, low concentrations of guanidine hydrochloride act as a cation activator for the tryptophan synthase α₂β₂ complex. nih.gov It is believed that the guanidinium (B1211019) cation (GuH⁺) binds to a specific cation binding site on the enzyme, stimulating activity, while also acting as a chaotropic agent that modifies the distribution of conformational states, thereby regulating reaction specificities. nih.gov

The catalytic efficacy of guanidine hydrochloride can be significantly enhanced through synergistic effects when used in combination with a co-catalyst. A notable example is the dual heterogeneous catalyst system composed of guanidine hydrochloride and zinc iodide (ZnI₂) for the conversion of CO₂ and epoxides into cyclic carbonates. researchgate.netmdpi.com This binary system demonstrates a remarkable synergetic effect, achieving high yields and selectivity under mild conditions. researchgate.netmdpi.com While guanidine hydrochloride activates both reactants, the Lewis acid ZnI₂ specifically activates the epoxide, further promoting the reaction. researchgate.netmdpi.com The combination of the two catalysts is more effective than either one used in isolation. researchgate.net The versatility of this synergistic system has been demonstrated with various epoxides. researchgate.netmdpi.com

Table 1: Catalytic Activity of Guanidine Hydrochloride/ZnI₂ in CO₂ Cycloaddition to Various Epoxides This table is interactive. You can sort and filter the data.

| Epoxide | Product | Yield (%) | Selectivity (%) | Conditions | Source |

|---|---|---|---|---|---|

| Propylene (B89431) Oxide | Propylene Carbonate | 94 | ≥99 | 100 °C, 1.0 MPa, 1.5 h | researchgate.netmdpi.com |

| Epichlorohydrin | Chloropropene Carbonate | 93 | ≥99 | 100 °C, 1.0 MPa, 2 h | researchgate.net |

| Styrene Oxide | Styrene Carbonate | 92 | ≥99 | 100 °C, 1.0 MPa, 4 h | researchgate.net |

| 1,2-Epoxybutane | Butylene Carbonate | 90 | ≥99 | 100 °C, 1.0 MPa, 4 h | researchgate.net |

| Glycidyl Methyl Ether | Glycidyl Methyl Carbonate | 88 | ≥99 | 100 °C, 1.0 MPa, 4 h | researchgate.net |

Detailed mechanisms have been proposed to explain the catalytic role of guanidine hydrochloride in several organic syntheses.

Cyclic Carbonate Synthesis: In the GndCl/ZnI₂ catalyzed cycloaddition of CO₂ and epoxides, the proposed mechanism begins with the activation of CO₂ by the Lewis basic guanidine hydrochloride to form a zwitterionic adduct. mdpi.com Concurrently, the epoxide is activated through hydrogen bond formation with the amino group of guanidine hydrochloride and further activated by coordination with the zinc atom from ZnI₂. mdpi.com This dual activation facilitates the nucleophilic attack and subsequent ring-closure to form the cyclic carbonate. researchgate.netmdpi.com

Benzodiazepine Derivative Synthesis: For the synthesis of 1,5-benzodiazepine derivatives, it is proposed that guanidine hydrochloride first activates the carbonyl group of dimedone. tandfonline.com This facilitates a reaction with o-phenylene diamine to form an imine intermediate, which then tautomerizes to an enamine. tandfonline.com The catalyst then activates benzaldehyde, which is attacked by the enamine. tandfonline.com The final step is an intramolecular cyclization that yields the seven-membered benzodiazepine ring. tandfonline.com

Isoxazole-5(4H)-One Synthesis: In the one-pot multicomponent synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones, guanidine hydrochloride catalyzes the initial Knoevenagel condensation between an aldehyde and 3-methylisoxazol-5(4H)-one, which is formed in situ from ethyl acetoacetate (B1235776) and hydroxylamine (B1172632) hydrochloride. bohrium.com The catalyst's role is to facilitate the condensation by activating the carbonyl group of the aldehyde. bohrium.com

Oxidation Reaction Kinetics

The oxidation of guanidine hydrochloride has been the subject of kinetic investigations to understand its behavior in redox reactions, particularly in alkaline media and in the presence of metal catalysts. researchgate.netiarjset.comiarjset.com

The kinetics of the oxidation of guanidine hydrochloride by periodate (B1199274) in an aqueous alkaline medium can be efficiently catalyzed by Ruthenium(III) chloride. iarjset.comiarjset.com Mechanistic studies reveal that the reaction rate has a first-order dependence on the concentrations of both the periodate oxidant and the Ru(III) catalyst. iarjset.com The reaction shows a fractional order dependence on the concentration of hydroxide (B78521) ions [OH⁻] and a zero-order dependence on the concentration of the guanidine hydrochloride substrate. iarjset.com This zero-order dependence on the substrate suggests that the oxidation of the substrate occurs in a fast step after the rate-determining step. The catalytic activity of Ru(III) is significant, with even minute quantities (e.g., 10⁻⁶ mol dm⁻³) being sufficient to catalyze the reaction. iarjset.com The proposed mechanism involves the formation of a complex between the catalyst and the oxidant, which then reacts with the substrate. iarjset.com

Table 2: Summary of Kinetic Orders for the Ru(III)-Catalyzed Oxidation of Guanidine Hydrochloride by Periodate This table is interactive. You can sort and filter the data.

| Reactant/Catalyst | Kinetic Order | Observation | Source |

|---|---|---|---|

| [Periodate] | First | Rate increases linearly with periodate concentration. | iarjset.com |

| [Guanidine Hydrochloride] | Zero | Rate is independent of the substrate concentration. | iarjset.com |

| [Ruthenium(III)] | First | Rate increases linearly with catalyst concentration. | iarjset.com |

| [OH⁻] | Fractional | Rate shows a fractional dependence on alkali concentration. | iarjset.com |

Identifying the active species of the oxidant and catalyst is crucial for understanding the reaction mechanism in a given medium. In alkaline solutions, oxidants like periodate and permanganate, as well as catalysts like Ru(III), can exist in various forms depending on the pH. researchgate.netiarjset.com

For the Ruthenium(III)-catalyzed oxidation of guanidine hydrochloride by periodate, it is necessary to determine the active form of periodate in the alkaline medium, as it exists in different species according to multiple equilibria. iarjset.comiarjset.com Similarly, the mechanism of Ru(III) catalysis can be complex due to the potential formation of different intermediate complexes and oxidation states. iarjset.comiarjset.com In the Osmium(VIII)-catalyzed oxidation of guanidine hydrochloride by periodate, the active species of the oxidant and catalyst were identified as monoperiodatonickelate(IV) (MPN) and [OsO₄(OH)₂]²⁻, respectively, in a related reaction system. researchgate.net For the oxidation by alkaline permanganate, the reaction proceeds through the formation of an oxidant-substrate complex which then decomposes. researchgate.net

Research on Biological and Biochemical Interactions

Protein Denaturation and Refolding Studies

Guanidine (B92328) hydrochloride (GdnHCl) is a chaotropic agent extensively used to induce the unfolding or denaturation of proteins. qinmuchem.comcarlroth.com This process involves the disruption of the protein's complex three-dimensional structure, leading to a loss of its biological function. qinmuchem.com The denaturation process induced by GdnHCl is typically reversible, meaning that the protein can often be returned to its native, functional state by removing the denaturant, a process known as renaturation or refolding. qinmuchem.comnih.gov This characteristic makes GdnHCl an invaluable tool for researchers studying the mechanisms of protein folding, as well as for practical applications such as purifying proteins from insoluble aggregates called inclusion bodies. magen-tec.comnih.govnih.gov

Guanidine hydrochloride functions as a powerful denaturant by disrupting the non-covalent interactions that are essential for maintaining the secondary and tertiary structures of proteins. magen-tec.com Exposure of a protein to high concentrations of GdnHCl, typically around 6 M, effectively breaks down these interactions, causing the folded peptide chain to unravel into a random coil. magen-tec.comwikipedia.org The denaturation process is concentration-dependent; for many globular proteins, the transition midpoint from a native to a denatured state occurs at GdnHCl concentrations of 3 to 4 M. yacooscience.com

The mechanism of denaturation is understood to involve two primary actions. Firstly, GdnHCl has a solubilizing effect on the non-polar amino acid residues that are normally buried within the protein's core. qinmuchem.comyacooscience.com Secondly, the denaturant molecules are thought to bind preferentially to the denatured state of the protein, shifting the equilibrium from the native conformation towards the unfolded state. qinmuchem.com

Guanidine hydrochloride disrupts the delicate balance of forces that stabilize a protein's native conformation by interfering with several key non-covalent interactions:

Hydrogen Bonds: GdnHCl is effective at breaking the intricate network of hydrogen bonds within a protein, including those that form the basis of secondary structures like alpha-helices and beta-sheets. magen-tec.comqinmuchem.com It achieves this by competing with the protein's internal hydrogen bond donors and acceptors. ontosight.ai Furthermore, studies suggest that the guanidinium (B1211019) cation alters the hydrogen-bonding network of the surrounding water, which in turn affects protein stability. nih.gov Quantum chemical calculations and analyses of protein crystal structures show that the guanidinium ion can form direct hydrogen-bonding interactions with both backbone amides and the side chains of polar and acidic amino acids. rsc.org

Hydrophobic Interactions: These interactions, which drive non-polar amino acid side chains to cluster in the protein's interior away from water, are a major stabilizing force. GdnHCl disrupts hydrophobic interactions by increasing the solubility of these non-polar groups, effectively weakening the energetic drive for them to remain buried. ontosight.aiqinmuchem.comkhanacademy.org This interaction with non-polar residues is a key part of its denaturation mechanism. ontosight.ai

Ionic Bonds: Also known as salt bridges, these are electrostatic interactions between positively and negatively charged amino acid side chains. The ionic nature of guanidine hydrochloride allows it to screen these electrostatic interactions, thereby reducing their stabilizing effect. ontosight.ainih.gov This property is a significant point of difference from the non-ionic denaturant urea (B33335) and can lead to different estimates of protein stability, as GdnHCl can mask the contribution of electrostatic forces. nih.govyacooscience.com

Guanidine hydrochloride is a standard tool for quantifying the conformational stability of proteins. yacooscience.com By monitoring the unfolding transition as a function of GdnHCl concentration, researchers can calculate the Gibbs free energy of unfolding (ΔG°N-D), which represents the protein's stability in the absence of the denaturant. nih.govacs.org Comparative studies have shown that GdnHCl is often a stronger denaturant than urea, as indicated by its lower transition midpoints ([D]1/2) and higher m-values (a measure of the dependence of ΔG on denaturant concentration) for certain proteins like spectrin. nih.gov However, due to its ionic character, GdnHCl can mask electrostatic interactions, potentially leading to different stability measurements compared to non-ionic denaturants like urea. nih.govyacooscience.com

| Protein System | Denaturant | [Denaturant]1/2 (M) | ΔΔGu (kcal/mol) | Key Finding | Reference |

| Coiled-Coil Analogs (20A to 20R) | Guanidine Hydrochloride | ~3.5 | ~0 | GdnHCl masks the contribution of electrostatic interactions to protein stability. | nih.gov |

| Coiled-Coil Analogs (20A to 20R) | Urea | 7.4 -> 1.4 | 5.8 (for 20A vs 20R) | Urea denaturation reflects the decreasing stability as electrostatic attractions are replaced by repulsions. | nih.gov |

| Erythroid/Non-erythroid Spectrin | Guanidine Hydrochloride | Lower than Urea | N/A | GdnHCl acts as a stronger denaturant than urea for these proteins. | nih.gov |

This table presents a comparison of the effects of Guanidine Hydrochloride and Urea on the stability of model protein systems. The data for coiled-coil analogs illustrates how the ionic nature of GdnHCl can obscure the role of electrostatic interactions, a phenomenon not observed with the neutral denaturant urea.

GdnHCl also affects the internal motions, or dynamics, of proteins. Even at pre-denaturing concentrations, it can induce a loosening of the protein's structure, leading to increased flexibility and fluidity in the protein's interior. nih.gov For instance, NMR spin-relaxation experiments on ribonuclease A showed that 0.7 M GdnHCl caused increased dynamics on a picosecond-nanosecond timescale throughout the protein. nih.gov Similarly, studies on M-crystallin revealed a gradual and consistent change in its structural and motional preferences with increasing GdnHCl concentration. plos.org This link between denaturant action and protein dynamics suggests that changes in internal flexibility are an integral part of the unfolding process. rsc.orgresearchgate.net

The denaturation of an enzyme by guanidine hydrochloride inevitably leads to a loss of its catalytic activity, as the specific three-dimensional structure of the active site is disrupted. qinmuchem.com The loss of activity often correlates with the loss of secondary and tertiary structure. nih.gov However, the relationship is not always linear. For example, in the case of streptomycin (B1217042) adenylyltransferase (SMATase), a 50% loss in secondary structure at approximately 0.75 M GdnHCl corresponded to only a 25% loss of enzymatic activity, indicating that significant structural disruption must occur before the catalytic function is completely abolished. In other cases, such as with proteinase K, GdnHCl acts as an inhibitor at all tested concentrations. modares.ac.ir

| Enzyme | GdnHCl Concentration (M) | Observed Effect on Activity | Reference |